{5-[(4,6-Dimethylpyrimidin-2-ylthio)methyl](1,3,4-thiadiazol-2-yl)}phenylamine
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Overview
Description
{5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine is a complex organic compound that features a unique combination of pyrimidine and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine typically involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole intermediates. One common method involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable alkylating agent to form the pyrimidine-thioether intermediate. This intermediate is then reacted with a 1,3,4-thiadiazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
{5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry
In chemistry, {5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
The compound has shown potential in medicinal chemistry as a scaffold for developing new therapeutic agents. It exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism of action of {5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds with the pyrimidine ring are known for their roles in DNA and RNA synthesis and have various medicinal applications.
Uniqueness
What sets {5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine apart is the combination of both pyrimidine and thiadiazole moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S2/c1-10-8-11(2)17-14(16-10)21-9-13-19-20-15(22-13)18-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKGSYNHVPKGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(S2)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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